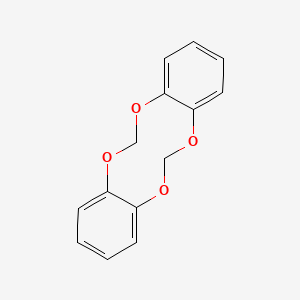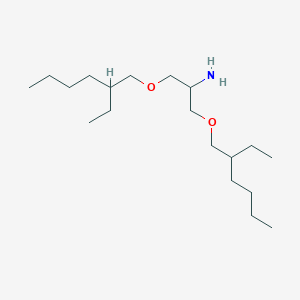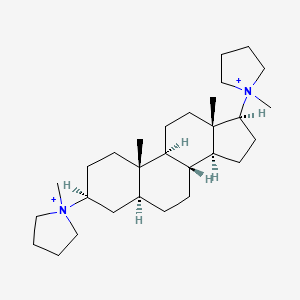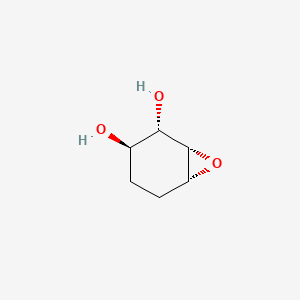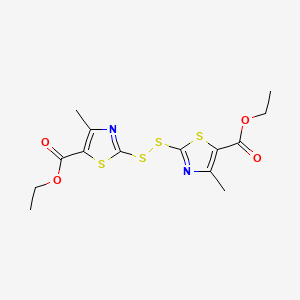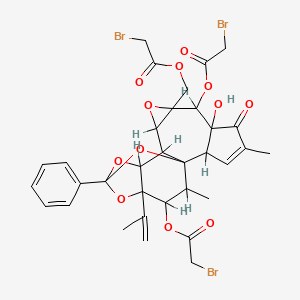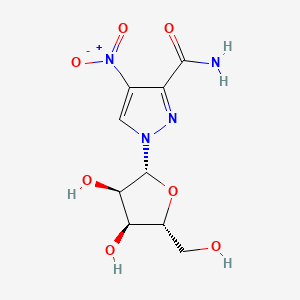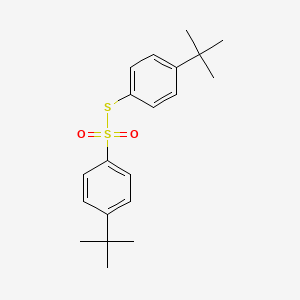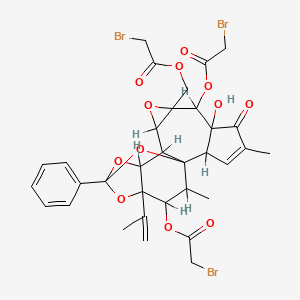
12-Hydroxydaphnetoxin tribromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxydaphnetoxin tribromoacetate: is a derivative of 12-hydroxydaphnetoxin, a toxic diterpene isolated from the plant species Lasiosiphon burchellii . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-hydroxydaphnetoxin tribromoacetate involves the reaction of 12-hydroxydaphnetoxin with tribromoacetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the tribromoacetate ester . The detailed synthetic route includes:
Starting Material: 12-hydroxydaphnetoxin.
Reagent: Tribromoacetic acid.
Industrial Production Methods: This includes optimizing reaction conditions for higher yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The tribromoacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: 12-Hydroxydaphnetoxin tribromoacetate is used as a model compound in studies of diterpene chemistry and synthetic methodologies .
Biology: In biological research, this compound is studied for its toxicological properties and potential therapeutic applications .
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit cell proliferation .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 12-hydroxydaphnetoxin tribromoacetate involves its interaction with cellular targets, leading to the inhibition of key biological pathways . The compound exerts its effects by binding to specific proteins and enzymes, disrupting their normal function . This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
12-Hydroxydaphnetoxin: The parent compound, known for its toxic properties.
Daphnetoxin: Another diterpene with similar biological activities.
Yuanhuadine: A related diterpene with potent antiproliferative activity.
Uniqueness: 12-Hydroxydaphnetoxin tribromoacetate is unique due to the presence of the tribromoacetate group, which enhances its biological activity and provides distinct chemical properties .
Propriétés
Numéro CAS |
37439-46-6 |
|---|---|
Formule moléculaire |
C33H33Br3O12 |
Poids moléculaire |
861.3 g/mol |
Nom IUPAC |
[7,17-bis[(2-bromoacetyl)oxy]-6-hydroxy-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-8-yl]methyl 2-bromoacetate |
InChI |
InChI=1S/C33H33Br3O12/c1-15(2)31-25(43-21(38)12-35)17(4)32-19-10-16(3)24(40)30(19,41)28(44-22(39)13-36)29(14-42-20(37)11-34)26(45-29)23(32)27(31)46-33(47-31,48-32)18-8-6-5-7-9-18/h5-10,17,19,23,25-28,41H,1,11-14H2,2-4H3 |
Clé InChI |
HZBIWCTXTULXSG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)COC(=O)CBr)OC(=O)CBr)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


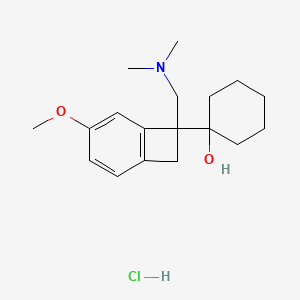
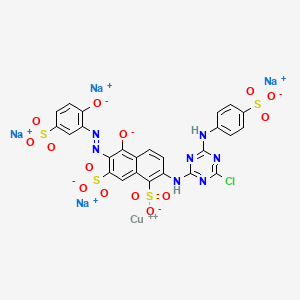
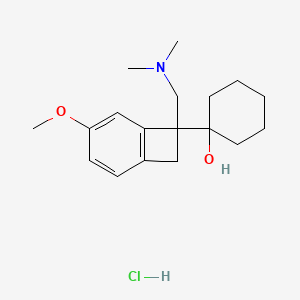
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
